molecular formula C11H11IN2S B13277716 2-iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

2-iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

Cat. No.: B13277716
M. Wt: 330.19 g/mol
InChI Key: CHCUTBFAJSMRFF-UHFFFAOYSA-N
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Description

2-iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is an organic compound that features both an iodine atom and a thiazole ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with 2-iodoaniline and 4-methyl-1,3-thiazole-5-carbaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce corresponding nitro or amino derivatives.

Scientific Research Applications

2-iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 2-iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The thiazole ring and iodine atom play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-iodoaniline: Lacks the thiazole ring but shares the iodine-substituted aniline structure.

    4-methyl-1,3-thiazole-5-carbaldehyde: Contains the thiazole ring but lacks the iodine-substituted aniline structure.

    2-iodo-5-methylaniline: Similar structure but with a methyl group instead of the thiazole ring.

Uniqueness

2-iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is unique due to the presence of both the iodine atom and the thiazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H11IN2S

Molecular Weight

330.19 g/mol

IUPAC Name

2-iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

InChI

InChI=1S/C11H11IN2S/c1-8-11(15-7-14-8)6-13-10-5-3-2-4-9(10)12/h2-5,7,13H,6H2,1H3

InChI Key

CHCUTBFAJSMRFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CNC2=CC=CC=C2I

Origin of Product

United States

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